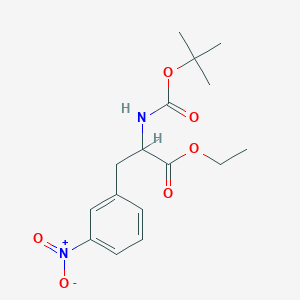

Ethyl N-(tert-butoxycarbonyl)-3-nitrophenylalaninate

Overview

Description

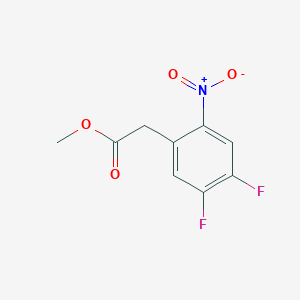

The compound is a derivative of phenylalanine, which is an essential amino acid. The “N-(tert-butoxycarbonyl)” part suggests that the amino group of phenylalanine is protected by a tert-butoxycarbonyl (Boc) group . The “3-nitro” indicates a nitro group (-NO2) attached to the phenyl ring . The “ethyl ester” at the end suggests that the carboxylic acid group of phenylalanine has been converted into an ethyl ester .

Chemical Reactions Analysis

Boc-protected compounds are typically deprotected using strong acids like trifluoroacetic acid . The nitro group can be reduced to an amino group using various reducing agents .

Scientific Research Applications

Deprotection of the N-tert-butoxycarbonyl (N-Boc) Group

The N-Boc group is a common protecting group in organic synthesis for the protection of amino groups. Ethyl N-(tert-butoxycarbonyl)-3-nitrophenylalaninate, as a compound containing the N-Boc group, can be used in research related to the deprotection of the N-Boc group. A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds has been reported, which uses oxalyl chloride in methanol .

Synthesis of Novel Amino Acid Derivatives

Ethyl N-(tert-butoxycarbonyl)-3-nitrophenylalaninate could potentially be used in the synthesis of novel amino acid derivatives. For instance, N2-tert-Butoxycarbonyl-N5-[N-(9-fluorenylmethyloxycarbonyl)-2-aminoethyl]-(S)-2,5-diaminopentanoic acid has been synthesized by the reaction of N2-tert-butoxycarbonyl-L-2,5-diaminopentanoic acid (Boc-L-ornithine) and N-Fmoc-2-aminoacetaldehyde (N-Fmoc-glycinal) in the presence of sodium cyanoborohydride in methanol .

Research in Medicinal Chemistry

The N-Boc group is often used in the synthesis of medicinally active compounds. For example, a mild procedure for the deprotection of the N-Boc group was applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma .

Research in Biochemistry

Ornithine, a non-proteinogenic amino acid, plays an important role in ammonia metabolism via the urea cycle. Ethyl N-(tert-butoxycarbonyl)-3-nitrophenylalaninate, as a derivative of ornithine, could potentially be used in biochemical research related to the urea cycle .

Development of New Synthetic Methods

The development of new synthetic methods often involves the use of complex molecules like Ethyl N-(tert-butoxycarbonyl)-3-nitrophenylalaninate. For instance, the development of a mild method for the selective deprotection of the N-Boc group using oxalyl chloride in methanol .

Research in Pharmacology

Ornithine derivatives have shown potential as orally active non-peptide fibrinogen receptor antagonists and selective prostaglandin EP4 receptor antagonists. Therefore, Ethyl N-(tert-butoxycarbonyl)-3-nitrophenylalaninate, as a derivative of ornithine, could potentially be used in pharmacological research .

Mechanism of Action

Target of Action

Ethyl N-(tert-butoxycarbonyl)-3-nitrophenylalaninate, also known as N-Boc-ethanolamine , is a biochemical reagent . It is primarily used in the protection of amino acids during synthesis . The primary targets of this compound are the amino groups present in several compounds such as natural products, amino acids, and peptides .

Mode of Action

The tert-butoxycarbonyl (Boc) group in the compound is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups . The Boc group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The Boc group is preferred in amino protection because of its stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis .

Biochemical Pathways

The compound plays a significant role in the sequential protection and deprotection of the amine functional group in organic synthesis . The Boc group is one of the more widely used amine protecting groups . The most common method for its deprotection uses trifluoroacetic acid (TFA) and generally requires large excesses .

Pharmacokinetics

It is known that the compound is soluble in water or 1% acetic acid, and also soluble in ethyl acetate and methanol . This suggests that the compound may have good bioavailability.

Result of Action

The result of the action of Ethyl N-(tert-butoxycarbonyl)-3-nitrophenylalaninate is the protection of the amino group during the synthesis of various compounds. This allows for selective bond formation while minimizing competing reactions with reactive functional groups .

Action Environment

The action of Ethyl N-(tert-butoxycarbonyl)-3-nitrophenylalaninate can be influenced by various environmental factors. For instance, the compound is stable under basic conditions, which are often used during the installation of the Boc group . Additionally, the compound’s solubility in various solvents suggests that its action, efficacy, and stability can be influenced by the solvent environment .

Future Directions

The use of Boc-protected amino acids in peptide synthesis is a well-established field with ongoing research . Future directions could include the development of more efficient synthesis and deprotection methods, as well as the exploration of new applications in medicinal chemistry and material science .

properties

IUPAC Name |

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O6/c1-5-23-14(19)13(17-15(20)24-16(2,3)4)10-11-7-6-8-12(9-11)18(21)22/h6-9,13H,5,10H2,1-4H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVELRGGHRVALPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC(=CC=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl N-(tert-butoxycarbonyl)-3-nitrophenylalaninate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Oxa-6-azaspiro[3.5]nonane](/img/structure/B1404069.png)

![2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B1404077.png)